molecular formula C18H20ClN3O B11349343 (3-Chlorophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(3-Chlorophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11349343
M. Wt: 329.8 g/mol
InChI Key: GDCBEIIEAVWXHK-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzoyl group and a pyridinyl ethyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid, 4-(2-bromoethyl)pyridine, and piperazine.

    Formation of 3-Chlorobenzoyl Chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.

    Nucleophilic Substitution: The 3-chlorobenzoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form 1-(3-chlorobenzoyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(3-chlorobenzoyl)piperazine with 4-(2-bromoethyl)pyridine in the presence of a suitable base, such as potassium carbonate, to yield 1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can be performed under acidic or basic conditions to break down the amide bond, resulting in the formation of 3-chlorobenzoic acid and the corresponding piperazine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It has been investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Studies: The compound has been used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE: Similar structure but with a methyl group instead of a chlorine atom.

    1-(3-FLUOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE: Similar structure but with a fluorine atom instead of a chlorine atom.

    1-(3-BROMOBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE: Similar structure but with a bromine atom instead of a chlorine atom.

The uniqueness of 1-(3-CHLOROBENZOYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20ClN3O/c19-17-3-1-2-16(14-17)18(23)22-12-10-21(11-13-22)9-6-15-4-7-20-8-5-15/h1-5,7-8,14H,6,9-13H2

InChI Key

GDCBEIIEAVWXHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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